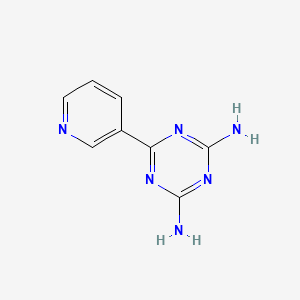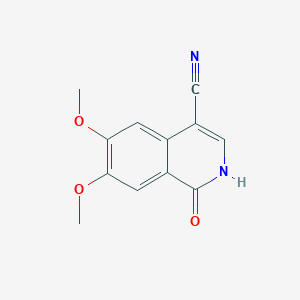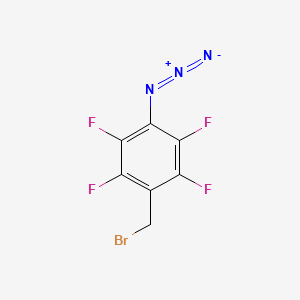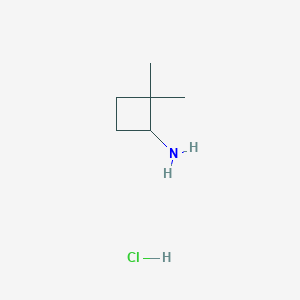
Silane, trimethyl(tribromomethyl)-
Übersicht
Beschreibung
Silane, trimethyl(tribromomethyl)-, also known by its chemical formula C4H9Br3Si, is an organosilicon compound. It is characterized by the presence of a silicon atom bonded to three methyl groups and one tribromomethyl group. This compound is notable for its applications in organic synthesis and materials science due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane, trimethyl(tribromomethyl)- can be synthesized through the bromination of trimethylsilylmethyl compounds. One common method involves the reaction of trimethylsilylmethyl chloride with bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of silane, trimethyl(tribromomethyl)- often involves large-scale bromination processes. These processes utilize specialized reactors and continuous flow systems to handle the reactive bromine and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl(tribromomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can be reduced to form silane derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation of the compound can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base to facilitate the substitution process.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Reduction Reactions: Products include silane derivatives with fewer bromine atoms.
Oxidation Reactions: Products include silanol or siloxane derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(tribromomethyl)- has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for the preparation of silicon-based biomaterials.
Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems due to its unique reactivity and compatibility with biological systems.
Industry: The compound is used in the production of advanced materials, such as silicon-based polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.
Wirkmechanismus
The mechanism of action of silane, trimethyl(tribromomethyl)- involves the reactivity of the tribromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds. The silicon atom in the compound can also participate in various chemical transformations, such as hydrosilylation and cross-coupling reactions, which are facilitated by its ability to stabilize reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: This compound has a similar structure but lacks the tribromomethyl group. It is less reactive and is commonly used as a precursor in the semiconductor industry.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups. It is used in hydrosilylation reactions and as a reducing agent.
Tris(trimethylsilyl)silane: This compound is a powerful reducing agent and is used in radical-based reactions.
Uniqueness
Silane, trimethyl(tribromomethyl)- is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and allows for the introduction of bromine atoms into organic molecules. This makes it a valuable reagent in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
trimethyl(tribromomethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCZURMPJRRAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(Br)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452325 | |
| Record name | Silane, trimethyl(tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18142-75-1 | |
| Record name | Silane, trimethyl(tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B3048706.png)
![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride](/img/structure/B3048707.png)


![Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B3048715.png)

